T-2 Toxin Glucuronide
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Overview
Description
T-2 Toxin Glucuronide is a modified form of T-2 toxin, which is a trichothecene mycotoxin produced by Fusarium species. T-2 toxin is known for its potent toxic effects, including immunotoxicity, neurotoxicity, and reproductive toxicity . The glucuronide form is a result of the conjugation of T-2 toxin with glucuronic acid, which is a common detoxification pathway in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-2 Toxin Glucuronide involves the enzymatic conjugation of T-2 toxin with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes in the liver . The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and optimal pH and temperature conditions for enzyme activity .
Industrial Production Methods
the production process would likely involve the cultivation of Fusarium species to produce T-2 toxin, followed by enzymatic conversion to the glucuronide form using purified UDP-glucuronosyltransferase enzymes .
Chemical Reactions Analysis
Types of Reactions
T-2 Toxin Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Oxidation: Oxidative reactions can modify the T-2 toxin moiety, potentially altering its toxicity.
Reduction: Reductive reactions can also modify the T-2 toxin structure, affecting its biological activity.
Major Products Formed
The major products formed from these reactions include the parent T-2 toxin and various oxidized or reduced derivatives .
Scientific Research Applications
T-2 Toxin Glucuronide is primarily used in scientific research to study the metabolism and detoxification of T-2 toxin in the body . It is also used as a biomarker for exposure to T-2 toxin in human and animal studies . Additionally, it is studied for its immunotoxic effects and potential role in immune evasion by pathogens .
Mechanism of Action
The mechanism of action of T-2 Toxin Glucuronide involves its conversion back to T-2 toxin in the body, which then exerts its toxic effects . T-2 toxin inhibits protein synthesis by binding to the ribosome and disrupting the elongation phase of translation . This leads to cell death and tissue damage . The glucuronide form is less toxic but can be hydrolyzed back to the parent toxin under certain conditions .
Comparison with Similar Compounds
T-2 Toxin Glucuronide is similar to other trichothecene mycotoxin glucuronides, such as Hthis compound and deoxynivalenol glucuronide . T-2 toxin is the most toxic among trichothecenes, making its glucuronide form particularly significant in toxicological studies . The unique aspect of this compound is its potent immunotoxic effects and its role in immune evasion .
List of Similar Compounds
- Hthis compound
- Deoxynivalenol Glucuronide
- Nivalenol Glucuronide
Properties
CAS No. |
98760-43-1 |
---|---|
Molecular Formula |
C₃₀H₄₂O₁₅ |
Molecular Weight |
642.65 |
Synonyms |
Spiro[2,5-methano-1-benzoxepin-10,2’-oxirane], β-D-Glucopyranosiduronic Acid Deriv.; Trichothecane, β-D-Glucopyranosiduronic Acid Deriv.; (3α,4β,8α)-4,15-Bis(acetyloxy)-12,13-epoxy-8-(3-methyl-1-oxobutoxy)trichothec-9-en-3-yl β-D-Glucopyranosiduroni |
Origin of Product |
United States |
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